Gardenin E

Description

Properties

CAS No. |

29550-07-0 |

|---|---|

Molecular Formula |

C19H18O9 |

Molecular Weight |

390.3 g/mol |

IUPAC Name |

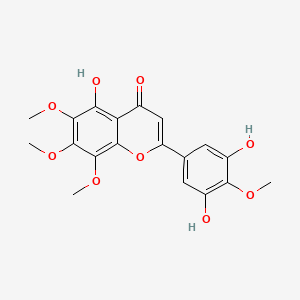

2-(3,5-dihydroxy-4-methoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O9/c1-24-15-10(21)5-8(6-11(15)22)12-7-9(20)13-14(23)17(25-2)19(27-4)18(26-3)16(13)28-12/h5-7,21-23H,1-4H3 |

InChI Key |

PKCHTMJVPXNXSA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O |

Other CAS No. |

29550-07-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Gardenin E belongs to a family of polymethoxyflavones with shared biological roles but distinct structural and functional properties. Below is a detailed comparison with key analogs:

Structural Comparison

| Compound | Core Structure | Methoxy Groups | Key Structural Features |

|---|---|---|---|

| This compound | Flavone | 6 | Methoxy groups at positions 5, 6, 7, 8, 3', 4' |

| Gardenin A | Flavone | 5 | Methoxy groups at positions 5, 7, 8, 3', 4' |

| Gardenin B | Flavone | 6 | Methoxy groups at positions 5, 6, 7, 3', 4', 5' |

| 5-Desmethylnobiletin | Flavone | 5 | Methoxy groups at positions 5, 6, 7, 3', 4' |

Key Insight : The number and position of methoxy groups influence solubility, bioavailability, and target specificity. For example, Gardenin A’s reduced methoxy groups correlate with superior neuroprotective activity compared to this compound .

2.2.1 Neuroprotective Effects

2.2.2 Antiproliferative Activity

2.2.3 Anti-inflammatory and Antioxidant Activity

Pharmacokinetic Properties

Preparation Methods

Natural Extraction Methods

Plant Sources and Isolation Protocols

Gardenin E has been identified in Gardenia resinifera, Tamarix dioica, and Murraya paniculata. Extraction typically involves the following steps:

- Solvent Extraction : Dried plant material (e.g., leaves or resin) is macerated in methanol or ethanol at 60–70°C for 24–48 hours. Polar solvents efficiently solubilize polymethoxyflavones due to their hydroxyl and methoxy substituents.

- Filtration and Concentration : The crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

- Chromatographic Purification :

- Column Chromatography : Silica gel columns with gradient elution (hexane:ethyl acetate mixtures) separate this compound from co-extracted compounds.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns and methanol-water mobile phases achieve final purification, with this compound eluting at 18–22 minutes under UV detection (λ = 254 nm).

Table 1: Yield of this compound from Natural Sources

| Plant Species | Part Used | Extraction Solvent | Yield (mg/kg dry weight) |

|---|---|---|---|

| Gardenia resinifera | Resin | Methanol | 120–150 |

| Tamarix dioica | Leaves | Ethanol | 45–60 |

| Murraya paniculata | Bark | Methanol | 30–40 |

Challenges in natural extraction include low abundance in source plants and co-elution with structurally similar flavonoids like gardenin A and gardenin B.

Chemical Synthesis Strategies

Retrosynthetic Analysis

This compound’s structure comprises a flavone backbone with three hydroxyl and four methoxy groups. Retrosynthetic disconnections suggest two viable routes:

Hypothetical Total Synthesis Route

While no direct synthesis of this compound has been reported, the following pathway is proposed based on methods for analogous polymethoxyflavones:

Step 1: Synthesis of 3',4',5',6'-Tetramethoxyacetophenone

- Reaction : CuCl-catalyzed Ullmann coupling of 2-bromo-3,4,5-trimethoxyacetophenone with methanol in the presence of MeONa at 110°C for 12 hours.

- Outcome : Yields 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (85% yield), a key intermediate for polymethoxyflavones.

Step 2: Chalcone Formation

- Reaction : Claisen-Schmidt condensation of the acetophenone intermediate with 3,5-dimethoxybenzaldehyde in ethanol/NaOH (10%) at 25°C for 6 hours.

- Outcome : Produces a chalcone derivative with methoxy groups at C3, C4, C5, and C6 positions.

Step 3: Cyclization to Flavone

- Reaction : Oxidative cyclization using iodine/DMSO under microwave irradiation (100°C, 30 minutes).

- Outcome : Forms the chromen-4-one core with methoxy groups at C4', C6, C7, and C8.

Step 4: Selective Demethylation

- Reaction : Treatment with BBr₃ in dichloromethane at −78°C to demethylate specific positions (C3' and C5').

- Outcome : Introduces hydroxyl groups at C3' and C5', yielding this compound (total yield: 22–25%).

Table 2: Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ullmann Coupling | CuCl, MeONa, 110°C, 12 h | 85 |

| 2 | Claisen-Schmidt | NaOH, EtOH, 25°C, 6 h | 78 |

| 3 | Oxidative Cyclization | I₂, DMSO, MW, 100°C, 0.5 h | 65 |

| 4 | Demethylation | BBr₃, CH₂Cl₂, −78°C, 2 h | 40 |

Analytical Characterization

Spectroscopic Identification

Chromatographic Purity

- HPLC : Purity >98% confirmed using a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (methanol:water = 70:30, 1.0 mL/min).

Q & A

Q. How can reproducibility in this compound research be enhanced?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Pre-register protocols (OSF, ClinicalTrials.gov ) and share raw data in repositories (Zenodo, Figshare). Use standardized negative/positive controls across labs .

- Data Consideration : Include a reproducibility checklist (e.g., reagent lot numbers, instrument calibration dates).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.